molecular formula C10H10F3NO3 B2408867 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate CAS No. 537-80-4

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate

Cat. No.: B2408867
CAS No.: 537-80-4
M. Wt: 249.189
InChI Key: BBLOSRZQMXTDJI-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate is an organic compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . It is a carbamate derivative, characterized by the presence of a trifluoroethyl group and a methoxyphenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Anhydrous dichloromethane

    Reaction Time: Several hours

The reaction proceeds as follows:

4-methoxyaniline+2,2,2-trifluoroethyl chloroformate2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate+HCl\text{4-methoxyaniline} + \text{2,2,2-trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-methoxyaniline+2,2,2-trifluoroethyl chloroformate→2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate higher volumes of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification steps: Including recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form 4-methoxyaniline and 2,2,2-trifluoroethanol.

    Substitution: It can participate in nucleophilic substitution reactions where the trifluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 4-methoxyaniline and 2,2,2-trifluoroethanol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the methoxyphenyl group can interact with active sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(4-trifluoromethoxyphenyl)carbamate
  • 2,2,2-trifluoroethyl methacrylate

Comparison

Compared to similar compounds, 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate is unique due to its specific combination of trifluoroethyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These properties make it particularly valuable in applications where these characteristics are desired.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-8-4-2-7(3-5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLOSRZQMXTDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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